N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride
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Overview
Description
N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is a chemical compound with a molecular formula of C9H20ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with methylating agents and sulfonamide derivatives. One common method includes the reaction of piperidine with methyl iodide to form N-methylpiperidine, followed by the reaction with propane-1-sulfonyl chloride to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1-sulfonamide
- N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide
Uniqueness
N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom and a propane-1-sulfonamide moiety. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H21ClN2O2S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-8-14(12,13)11(2)9-4-6-10-7-5-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
JAGUBIFBIJMLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(C)C1CCNCC1.Cl |
Origin of Product |
United States |
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